4-(Acetamidomethyl)benzoic acid
Overview
Description
4-(Acetamidomethyl)benzoic acid is an organic compound with the molecular formula C10H11NO3. It is a derivative of benzoic acid, where the benzoic acid core is substituted with an acetamidomethyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetamidomethyl)benzoic acid typically involves the reaction of 4-(aminomethyl)benzoic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-(aminomethyl)benzoic acid+acetic anhydride→4-(Acetamidomethyl)benzoic acid+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Acetamidomethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamidomethyl group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where the acetamidomethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-(Acetamidomethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(Acetamidomethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The acetamidomethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzoic acid: Similar in structure but lacks the methyl group on the acetamido substituent.
4-(Aminomethyl)benzoic acid: The precursor in the synthesis of 4-(Acetamidomethyl)benzoic acid.
Benzoic acid: The parent compound without any substituents.
Uniqueness
This compound is unique due to the presence of the acetamidomethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(acetamidomethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-6-8-2-4-9(5-3-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEUUJNFENYHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333444 | |
Record name | 4-(acetamidomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832095 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1205-58-9 | |
Record name | 4-(acetamidomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(acetamidomethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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